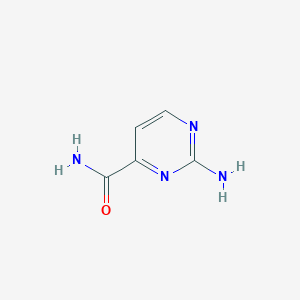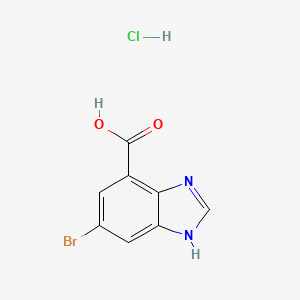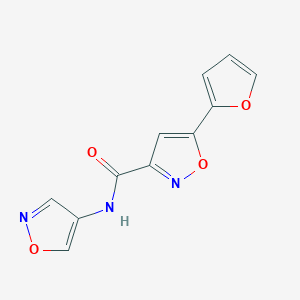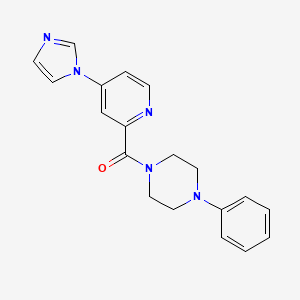
2-Aminopyrimidine-4-carboxamide
Übersicht
Beschreibung
2-Aminopyrimidine-4-carboxamide is a chemical compound with the CAS Number: 1823879-58-8 . It has a molecular weight of 138.13 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . An efficient route to 2-amino-1,4-dihydropyrimidines was developed using ultrasound irradiation as the energy source . A specific synthesis method for a derivative of 2-Aminopyrimidine-4-carboxamide is mentioned in a patent .Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-4-carboxamide is represented by the linear formula: C5H6N4O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical form of 2-Aminopyrimidine-4-carboxamide is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
- 2-Aminopyrimidine-4-carboxamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s ability to inhibit specific pathways involved in cancer cell proliferation and survival makes it a promising candidate for further development .
- Inflammation plays a crucial role in various diseases. Studies have revealed that 2-Aminopyrimidine-4-carboxamide possesses anti-inflammatory effects. It inhibits key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. These properties make it relevant for conditions involving inflammation .
- The compound exhibits antibacterial and antifungal properties. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Its mode of action involves disrupting essential cellular processes in these microorganisms .
- Preliminary studies suggest that 2-Aminopyrimidine-4-carboxamide may have antiviral potential. Researchers have evaluated its effects against specific viruses, including RNA and DNA viruses. Further research is needed to understand its mechanisms and optimize its antiviral activity .
- Chemists have utilized 2-Aminopyrimidine-4-carboxamide as a building block in synthetic chemistry. It participates in various reactions, such as coupling reactions, cyclizations, and multicomponent reactions, leading to the synthesis of diverse pyrimidine derivatives. These derivatives find applications in drug discovery and material science .
- A recent study reported a metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines using 2-Aminopyrimidine-4-carboxamide as a starting material. This efficient method provides access to structurally diverse pyrimidine derivatives, including those with potential biological activities .
Anticancer Potential
Anti-inflammatory Properties
Antibacterial and Antifungal Activity
Antiviral Investigations
Synthetic Applications
Metal-Free Cascade Reactions
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summed up . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
2-aminopyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQWXQESJPZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2751071.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751073.png)
![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2751081.png)
![N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751082.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)



![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)
